molecular formula C10H9ClO3 B12617719 (3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone CAS No. 918310-95-9

(3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone

Cat. No.: B12617719
CAS No.: 918310-95-9
M. Wt: 212.63 g/mol
InChI Key: FIDBIPMYOLVIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone is an organic compound characterized by the presence of a chloro group, two hydroxyl groups, and a cyclopropyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and cyclopropyl ketone.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2,5-dihydroxyphenyl)(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.

    (3-Chloro-2,5-dihydroxyphenyl)(methyl)methanone: Similar structure but with a methyl group instead of a cyclopropyl group.

    (3-Chloro-2,5-dihydroxyphenyl)(ethyl)methanone: Similar structure but with an ethyl group instead of a cyclopropyl group.

Uniqueness

The presence of the cyclopropyl group in (3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone imparts unique steric and electronic properties to the compound, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (3-Chloro-2,5-dihydroxyphenyl)(cyclopropyl)methanone is a notable organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects in various biological contexts.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C11H11ClO3
  • Molecular Weight : 232.66 g/mol
  • IUPAC Name : 3-Chloro-2,5-dihydroxyphenyl cyclopropyl ketone

This compound features a chlorinated phenolic ring and a cyclopropyl group, which contribute to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its effectiveness against various human cancer cell lines.

Case Study: Cytotoxicity Assessment

In an evaluation of cytotoxic effects, the compound was tested on several cancer cell lines, including:

Cell LineIC50 (µM)% Inhibition
RKO60.7070.23
PC-349.7975.00
HeLa78.7265.00

The results indicate that the compound effectively inhibits cell growth, particularly in the RKO and PC-3 lines, showcasing its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific cellular pathways involved in cancer proliferation. It has been shown to interact with fibroblast growth factor receptors (FGFR), blocking downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for tumor growth and survival .

Antioxidant Activity

In addition to its anticancer properties, this compound also exhibits antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases including cancer.

Assessment of Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays:

Assay TypeResult
DPPH ScavengingIC50 = 25 µM
ABTS ScavengingIC50 = 30 µM
FRAP AssayHigh reducing power

These results suggest that the compound possesses significant antioxidant properties, further supporting its potential therapeutic applications .

Properties

CAS No.

918310-95-9

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

(3-chloro-2,5-dihydroxyphenyl)-cyclopropylmethanone

InChI

InChI=1S/C10H9ClO3/c11-8-4-6(12)3-7(10(8)14)9(13)5-1-2-5/h3-5,12,14H,1-2H2

InChI Key

FIDBIPMYOLVIKO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C(=CC(=C2)O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.